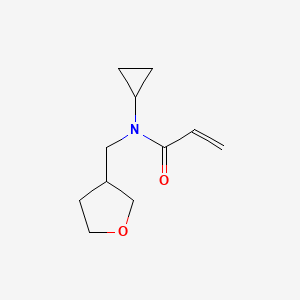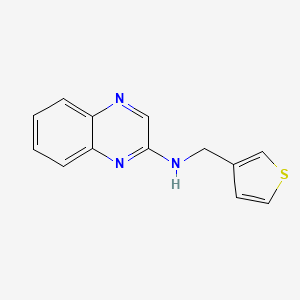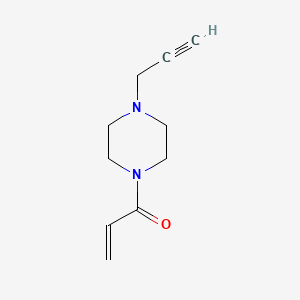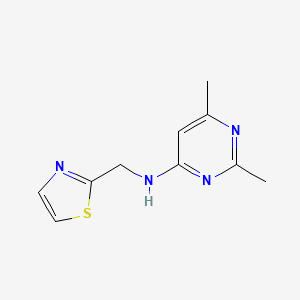
N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has gained significant attention in the field of cancer research due to its potential as a therapeutic agent for various types of cancers.
Mécanisme D'action
N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription initiation factors. This leads to the inhibition of ribosome biogenesis and cell growth, which ultimately results in cancer cell death. N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide has also been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide has been shown to have significant effects on cancer cells, including inhibition of cell proliferation, induction of apoptosis, and sensitization to DNA-damaging agents. It has also been shown to have minimal effects on normal cells, indicating its potential as a selective cancer therapeutic agent. However, further studies are needed to fully understand the biochemical and physiological effects of N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide is its selectivity for cancer cells, which minimizes the risk of toxicity to normal cells. It has also been shown to sensitize cancer cells to DNA-damaging agents, which could potentially enhance the effectiveness of current cancer treatments. However, N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide has limitations in terms of its stability and solubility, which may affect its effectiveness in vivo. Further studies are needed to optimize its formulation and delivery.
Orientations Futures
There are several future directions for the research and development of N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide. One potential direction is the optimization of its formulation and delivery to improve its stability and solubility. Another direction is the identification of biomarkers that can predict the response of cancer cells to N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide, which could potentially enhance its effectiveness in personalized cancer therapy. Finally, the combination of N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide with other cancer therapies, such as immunotherapy and targeted therapies, could potentially enhance its effectiveness in treating various types of cancers.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 3-hydroxymethyl-5-methylfuran-2(3H)-one, which is reacted with cyclopropylamine to form N-cyclopropyl-3-hydroxymethyl-5-methylfuran-2(3H)-one. This intermediate is then reacted with 3-(bromomethyl)oxolane to form N-cyclopropyl-N-(oxolan-3-ylmethyl)furan-2(3H)-one. Finally, this compound is reacted with propargylamine to form N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide, which is the final product.
Applications De Recherche Scientifique
N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide has been extensively studied for its potential as a therapeutic agent for various types of cancers, including breast, ovarian, and pancreatic cancers. It has been shown to selectively inhibit RNA polymerase I transcription, which is required for ribosome biogenesis and cell growth. This leads to the inhibition of cancer cell proliferation and induction of apoptosis. N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide has also been shown to sensitize cancer cells to DNA-damaging agents, such as cisplatin and doxorubicin, by inhibiting DNA repair pathways.
Propriétés
IUPAC Name |
N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-2-11(13)12(10-3-4-10)7-9-5-6-14-8-9/h2,9-10H,1,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQBLWBCCSXFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1CCOC1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7575730.png)
![2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575737.png)


![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-9H-fluoren-2-amine](/img/structure/B7575749.png)


![2-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575763.png)

![2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7575772.png)


![1-{4-[(Dimethylamino)methyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7575803.png)
![N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7575808.png)